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molecular formula C7H5BrN2O2 B1358084 6-Bromo-2H-pyrido[3,2-B][1,4]oxazin-3(4H)-one CAS No. 337463-88-4

6-Bromo-2H-pyrido[3,2-B][1,4]oxazin-3(4H)-one

Cat. No. B1358084
M. Wt: 229.03 g/mol
InChI Key: GDVHYNCHZKTTSQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US09394315B2

Procedure details

(2-Amino-6-bromopyridin-3-yloxy)acetic acid methyl ester (4.0 g, 15 mmol) was dissolved in MeOH (40 mL). K2CO3 (3.0 g, 22 mmol) was added and the reaction was stirred at 70° C. for 1 hour. Then, the solvent was removed under reduced pressure and the resulting slurry was suspended in dichloromethane (DCM) and washed with H2O and then brine. The organic layer was dried (Na2SO4) and the product was precipitated from DCM/Et2O to give 6-bromo-4H-pyrido[3,2-b][1,4]oxazin-3-one. Yield 1.9 g (8.3 mmol, 55%). LCMS (ESI): calc. C7H5BrN2O2=228, 230; obs. M+H=229, 231.
Name
(2-Amino-6-bromopyridin-3-yloxy)acetic acid methyl ester
Quantity
4 g
Type
reactant
Reaction Step One
Name
Quantity
40 mL
Type
solvent
Reaction Step One
Name
Quantity
3 g
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
C[O:2][C:3](=O)[CH2:4][O:5][C:6]1[C:7]([NH2:13])=[N:8][C:9]([Br:12])=[CH:10][CH:11]=1.C([O-])([O-])=O.[K+].[K+]>CO>[Br:12][C:9]1[CH:10]=[CH:11][C:6]2[O:5][CH2:4][C:3](=[O:2])[NH:13][C:7]=2[N:8]=1 |f:1.2.3|

Inputs

Step One
Name
(2-Amino-6-bromopyridin-3-yloxy)acetic acid methyl ester
Quantity
4 g
Type
reactant
Smiles
COC(COC=1C(=NC(=CC1)Br)N)=O
Name
Quantity
40 mL
Type
solvent
Smiles
CO
Step Two
Name
Quantity
3 g
Type
reactant
Smiles
C(=O)([O-])[O-].[K+].[K+]

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
70 °C
Stirring
Type
CUSTOM
Details
the reaction was stirred at 70° C. for 1 hour
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
Then, the solvent was removed under reduced pressure
WASH
Type
WASH
Details
washed with H2O
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The organic layer was dried (Na2SO4)
CUSTOM
Type
CUSTOM
Details
the product was precipitated from DCM/Et2O

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
BrC=1C=CC=2OCC(NC2N1)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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